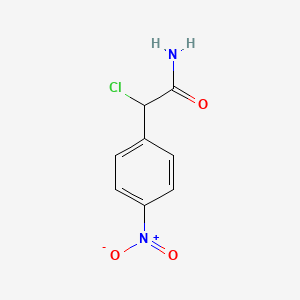

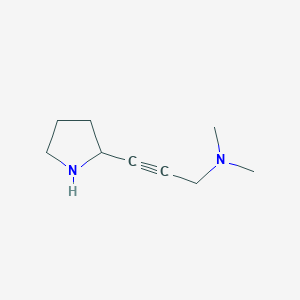

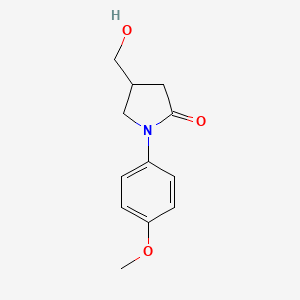

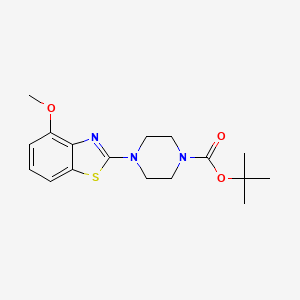

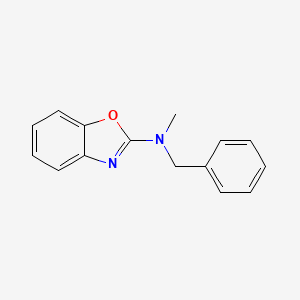

![molecular formula C11H13N3O B6434717 benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine CAS No. 2640958-49-0](/img/structure/B6434717.png)

benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4-Oxadiazole derivatives are a class of five-membered aromatic heterocyclic compounds that are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis . They have been designed, synthesized, and evaluated as acetylcholinesterase inhibitors .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .

Molecular Structure Analysis

The structure of 1,3,4-oxadiazole derivatives is confirmed by IR, NMR, and high-resolution mass spectra .

Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .

科学的研究の応用

Anti-Cancer Potential

1,3,4-oxadiazole derivatives have garnered attention as potential anti-cancer agents. Their diverse modes of action include targeting growth factors, enzymes, and kinases. Researchers have identified several promising derivatives:

- Benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-phenyl-1,3,4-oxadiazol-2(3H)-one : This compound shows significant anti-cancer activity against HeLa, MDA-MB-231, DU-145, and HEPG2 cancer cell lines. It arrests the cell cycle at the G2/M stage and acts as a tubulin polymerization inhibitor .

- 2-(4’-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole : Comparable to 5-fluorouracil, this derivative exhibits potent cytotoxicity against Caco-2 cell lines .

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

1,3,4-oxadiazoles have been designed as potential inhibitors for AChE and BChE. These enzymes play crucial roles in treating dementias and myasthenia gravis .

Material Science Applications

Beyond medicine, 1,3,4-oxadiazoles find utility in material science . Their unique properties make them valuable for developing novel materials.

Antimicrobial Activity

Certain derivatives exhibit antimicrobial properties, making them relevant for combating infections .

Anti-Inflammatory Effects

1,3,4-oxadiazole derivatives also possess anti-inflammatory potential, which could be explored further .

Antioxidant and Antiviral Properties

While more research is needed, these compounds have shown antioxidant and antiviral activities .

作用機序

Target of Action

1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors , suggesting that acetylcholinesterase could be a potential target.

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives can interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction could inhibit the function of acetylcholinesterase, leading to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain.

Biochemical Pathways

Given its potential role as an acetylcholinesterase inhibitor, it may impact the cholinergic system, which plays a crucial role in memory and cognition .

Pharmacokinetics

Some 1,3,4-oxadiazole derivatives have been reported to have moderate to high predicted oral availability , suggesting that benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine might also have good bioavailability.

Result of Action

As a potential acetylcholinesterase inhibitor, it could increase the concentration of acetylcholine in the brain, potentially improving cognitive function .

将来の方向性

特性

IUPAC Name |

N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14(8-11-13-12-9-15-11)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPIRPFEYNZMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=NN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)

![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)

![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)

![2-methyl-3-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B6434729.png)

![[(2Z,3Z)-4-(dimethylamino)-2-[(dimethylamino)methylidene]-3-[(dimethyliminiumyl)methyl]but-3-en-1-ylidene]dimethylazanium diperchlorate](/img/structure/B6434737.png)

![2-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6434742.png)